

Technical Support Center: Masupirdine (SUVN-502) Phase 2a Cognitive Trial (NCT02580305)

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Compound of Interest		
Compound Name:	Masupirdine	
Cat. No.:	B1682835	Get Quote

This technical support guide provides researchers, scientists, and drug development professionals with detailed information regarding the Phase 2a clinical trial of **Masupirdine**, focusing on why it did not meet its primary cognitive endpoint.

Frequently Asked Questions (FAQs)

Q1: What was the primary reason the Masupirdine Phase 2a trial missed its primary endpoint?

The Phase 2a trial for **Masupirdine** (SUVN-502) did not achieve a statistically significant difference between the treatment groups and the placebo group on its primary efficacy measure.[1][2] The primary endpoint was the change from baseline to week 26 in the 11-item Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog 11).[3][4][5] While the drug was found to be safe and well-tolerated, it did not demonstrate the expected improvement in cognitive function in patients with moderate Alzheimer's disease who were also receiving standard-of-care treatment with donepezil and memantine.[1][3][4]

Q2: What was the mechanism of action for **Masupirdine** and why was it expected to improve cognition?

Masupirdine is a selective serotonin 6 (5-HT6) receptor antagonist.[6][7] The 5-HT6 receptor is primarily found in the brain and is involved in regulating the levels of key neurotransmitters essential for cognitive processes, such as acetylcholine and glutamate.[5][6] By blocking the 5-HT6 receptor, **Masupirdine** was expected to increase cholinergic and glutamatergic neurotransmission, thereby enhancing learning, memory, and overall cognitive function.[1][5][6]



Pre-clinical studies in animal models had shown that **Masupirdine** had pro-cognitive effects and could enhance the effects of donepezil and memantine.[1][4][5]

Q3: Have other 5-HT6 receptor antagonists also failed in Alzheimer's disease trials for cognition?

Yes, several other 5-HT6 receptor antagonists have been developed for the symptomatic treatment of Alzheimer's disease and were discontinued due to a lack of efficacy in improving cognition.[5] This suggests that despite the promising preclinical data and strong scientific rationale, targeting the 5-HT6 receptor alone may not be a sufficiently robust mechanism to produce significant cognitive enhancement in patients with moderate Alzheimer's disease.[1]

Q4: Were there any positive signals or secondary findings from the trial?

Although the trial missed its primary and secondary cognitive endpoints, post-hoc subgroup analyses revealed potentially beneficial effects on behavioral and neuropsychiatric symptoms. [3][8] Specifically, a sub-population of patients treated with **Masupirdine** showed a statistically significant reduction in agitation/aggression and delusions/hallucinations, as measured by the Neuropsychiatric Inventory (NPI) subscale scores.[3][9] These findings have prompted further investigation of **Masupirdine** for the treatment of agitation in patients with Alzheimer's dementia, leading to the initiation of a Phase 3 study with agitation as the primary endpoint.[9] [10][11]

Q5: What were the key characteristics of the patient population in this trial?

The study enrolled patients diagnosed with moderate Alzheimer's disease.[3][4] All participants were already being treated with a stable dose of both donepezil and memantine, which are the standard of care for this stage of the disease.[3][5] This "triple-therapy" design was unique and aimed to show an additive benefit of **Masupirdine** on top of existing treatments.[3]

Data Presentation

Table 1: Masupirdine Phase 2a (NCT02580305) Trial Design



Parameter	Description	
Study Title	A Phase 2a, Randomized, Double-Blind, Placebo-Controlled, Multi-Center, Parallel Group Study to Evaluate the Efficacy, Safety, and Tolerability of SUVN-502	
ClinicalTrials.gov ID	NCT02580305[3][5]	
Patient Population	564 patients with moderate Alzheimer's Disease (MMSE score 12-20)[4][5]	
Intervention	Masupirdine (50 mg or 100 mg daily) or Placebo, as an add-on to stable Donepezil and Memantine therapy[3][4]	
Treatment Duration	26 weeks, followed by a 4-week washout period[1][4]	
Primary Endpoint	Change from baseline to Week 26 in the Alzheimer's Disease Assessment Scale- Cognitive subscale (ADAS-Cog 11) score[3][4]	
Secondary Endpoints	Mini-Mental State Examination (MMSE), Clinical Dementia Rating Scale Sum of Boxes (CDR-SB), Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL), Neuropsychiatric Inventory (NPI)[3][4]	

Table 2: Summary of Key Efficacy Results

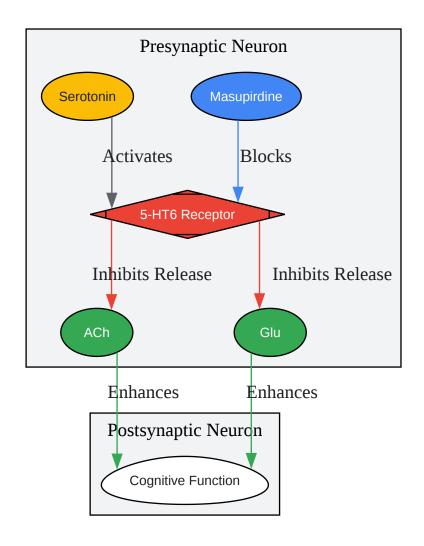


Endpoint	Masupirdine 50 mg vs. Placebo	Masupirdine 100 mg vs. Placebo
Primary: ADAS-Cog 11 (Change from Baseline at Week 26)	No statistically significant difference[1][2]	No statistically significant difference[1][2]
Secondary: MMSE, CDR-SB, ADCS-ADL	No significant treatment effects observed[2]	No significant treatment effects observed[2]
Post-Hoc: NPI Agitation/Aggression Subscore (in patients with baseline symptoms)	Statistically significant reduction (p < .001 at Week 26)[9]	Statistically significant reduction (p = .024 at Week 26)[9]
Post-Hoc: NPI Psychosis (Delusions/Hallucinations) Subscore	Statistically significant reduction at Week 13 (p < .001)[12]	Statistically significant reduction at Week 4 (p = .046) [12]

Experimental Protocols & Visualizations Masupirdine Mechanism of Action

Masupirdine acts as an antagonist at the 5-HT6 receptor. This receptor is a G protein-coupled receptor (GPCR) that, when activated by serotonin, modulates the activity of other neurotransmitter systems. By blocking this receptor, **Masupirdine** is hypothesized to disinhibit the release of acetylcholine (ACh) and glutamate (Glu), two neurotransmitters crucial for cognitive function that are known to be deficient in Alzheimer's disease.





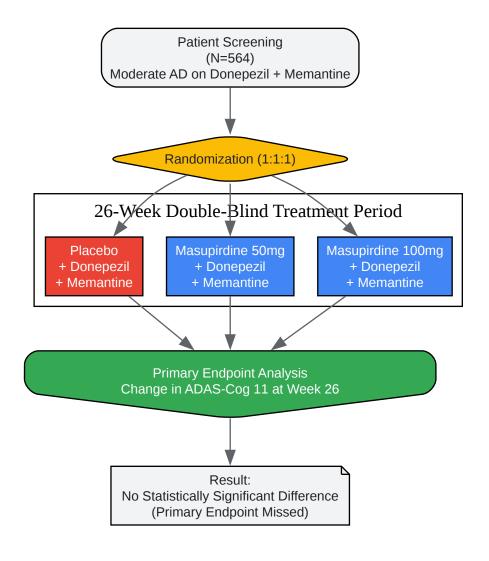
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Caption: **Masupirdine** blocks the 5-HT6 receptor to enhance Acetylcholine (ACh) and Glutamate (Glu) release.

Phase 2a Trial Workflow

The clinical trial followed a standard randomized, double-blind, placebo-controlled design to assess the efficacy and safety of **Masupirdine** as an adjunctive therapy.





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Caption: Workflow of the **Masupirdine** Phase 2a clinical trial from screening to primary endpoint analysis.

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